molecular formula C8H12Cl3Hf-5 B3125823 i-Propylcyclopentadienylhafnium trichloride CAS No. 329736-06-3

i-Propylcyclopentadienylhafnium trichloride

Cat. No.: B3125823
CAS No.: 329736-06-3
M. Wt: 393 g/mol
InChI Key: OZVDCWSMEFIWNP-UHFFFAOYSA-K
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Description

i-Propylcyclopentadienylhafnium trichloride, often abbreviated as (i-PrCp)HfCl₃, is an organohafnium compound that serves as a versatile precursor in advanced research applications. A primary application of this compound is in the field of catalysis, where hafnium-based complexes are employed as highly active catalysts for important transformations such as the Ziegler-Natta polymerization of alkenes . Furthermore, hafnium complexes, including those derived from cyclopentadienyl ligands, have demonstrated significant potential in catalytic C–C single-bond cleavage and subsequent functionalization reactions, such as hydroboration, providing a valuable pathway for the modification of organic molecules . In materials science, cyclopentadienyl-type hafnium complexes are investigated as precursors for the deposition of hafnium-containing thin films. These films, deposited via techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), are critical in the development of next-generation microelectronics, particularly as high-k dielectric layers such as hafnium oxide (HfO₂) and hafnium silicate . The compound is typically supplied as a solid and is sensitive to air and moisture, which can lead to hydrolysis and the formation of oxychlorides . Proper handling in an inert atmosphere is essential to maintain its stability and reactivity. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

cyclopenta-1,3-diene;hafnium;propane;trichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.C3H7.3ClH.Hf/c1-2-4-5-3-1;1-3-2;;;;/h1-5H;3H,1-2H3;3*1H;/q2*-1;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVDCWSMEFIWNP-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C.[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Hf]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3Hf-5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of i-Propylcyclopentadienylhafnium trichloride typically involves the reaction of hafnium tetrachloride with isopropylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

HfCl4+C5H4(C3H7)C5H4(C3H7)HfCl3\text{HfCl}_4 + \text{C}_5\text{H}_4(\text{C}_3\text{H}_7) \rightarrow \text{C}_5\text{H}_4(\text{C}_3\text{H}_7)\text{HfCl}_3 HfCl4​+C5​H4​(C3​H7​)→C5​H4​(C3​H7​)HfCl3​

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

i-Propylcyclopentadienylhafnium trichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, aryl halides, and various reducing agents. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkyl-substituted hafnium complexes, while oxidation reactions can produce higher oxidation state hafnium compounds .

Scientific Research Applications

i-Propylcyclopentadienylhafnium trichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which i-Propylcyclopentadienylhafnium trichloride exerts its effects involves the coordination of the hafnium center with various substrates. This coordination facilitates the activation of the substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Ethylcyclopentadienylzirconium Trichloride

Ethylcyclopentadienylzirconium trichloride (C₂H₅C₅H₄)ZrCl₃ shares structural similarities with the hafnium analog but substitutes Hf with zirconium (Zr) and uses an ethyl group instead of i-propyl. Key differences include:

  • Atomic Properties: Zr (atomic radius: 206 pm) is lighter and slightly smaller than Hf (atomic radius: 208 pm), leading to minor differences in bond lengths and reactivity.
  • Thermal Stability : Hafnium complexes generally exhibit higher thermal stability due to stronger metal-ligand bonds, making them preferable in high-temperature CVD processes.
  • Catalytic Activity : Zr analogs are more widely studied in polymerization catalysis due to their lower cost and comparable efficacy in activating olefins .

Methylcyclopentadienylzirconium Trichloride

Methylcyclopentadienylzirconium trichloride (CH₃C₅H₄)ZrCl₃ replaces the ethyl group with a smaller methyl substituent. This reduces steric hindrance around the metal center, enhancing its Lewis acidity and reactivity toward small monomers like ethylene. However, the smaller ligand size may compromise stability in harsh reaction conditions compared to bulkier i-propyl-substituted Hf complexes .

Other Alkylcyclopentadienyl Metal Trichlorides

Bulkier ligands like i-propyl improve solubility in nonpolar solvents but may reduce catalytic turnover rates due to increased steric shielding .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Metal (M) Alkyl Group Molecular Formula Molecular Weight (g/mol)
i-Propylcyclopentadienylhafnium trichloride Hf i-C₃H₇ (C₃H₇C₅H₄)HfCl₃ ~420 (estimated)
Ethylcyclopentadienylzirconium trichloride Zr C₂H₅ (C₂H₅C₅H₄)ZrCl₃ ~327 (estimated)
Methylcyclopentadienylzirconium trichloride Zr CH₃ (CH₃C₅H₄)ZrCl₃ ~313 (estimated)

Biological Activity

i-Propylcyclopentadienylhafnium trichloride (i-PrCpHfCl₃) is a hafnium-based compound that has garnered attention in various fields, including materials science and catalysis. However, its biological activity, particularly its effects on human health and the environment, remains underexplored. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse sources to present detailed research findings, case studies, and relevant data.

This compound is characterized by its unique structure, which includes a cyclopentadienyl ligand and three chloride ions. Its chemical formula is C₈H₁₂Cl₃Hf. The compound is primarily used in organometallic chemistry and as a precursor in hafnium-based materials.

PropertyValue
Molecular Weight292.58 g/mol
AppearanceYellow to brown solid
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilitySensitive to moisture

Toxicological Studies

Limited studies are available regarding the toxicological effects of this compound. However, some insights can be gathered from related hafnium compounds.

  • Acute Toxicity : Preliminary data suggest that exposure to hafnium compounds can lead to respiratory irritation and potential systemic toxicity. A study indicated that inhalation exposure to certain hafnium compounds resulted in lung inflammation and damage in animal models .
  • Chronic Exposure : Chronic exposure to hafnium compounds has been associated with potential reproductive toxicity and developmental effects in animal studies. Long-term inhalation of hafnium dust was shown to cause pulmonary fibrosis and other respiratory issues .
  • Environmental Impact : Hafnium compounds are known to exhibit low bioaccumulation potential; however, their environmental persistence remains a concern due to their reactivity with water and potential formation of harmful byproducts .

Case Studies

While specific case studies on this compound are scarce, analogies can be drawn from research on similar organometallic compounds:

  • Case Study 1 : A study examining the effects of cyclopentadienyl complexes on cellular systems found that certain derivatives exhibited cytotoxic effects in vitro. The mechanism was attributed to oxidative stress induced by metal ion release .
  • Case Study 2 : Research on hafnium oxide nanoparticles highlighted their biocompatibility at low concentrations but noted cytotoxicity at higher doses due to oxidative damage . This raises concerns about the safe handling and application of this compound.

Research Findings

Recent investigations into the biological activity of hafnium compounds have focused on their potential applications in medicine and materials science:

  • Anticancer Properties : Some studies have suggested that hafnium-based compounds may possess anticancer properties due to their ability to generate reactive oxygen species (ROS) within tumor cells . Further research is needed to explore this potential for this compound.
  • Catalytic Activity : In catalysis, this compound has shown promise as a catalyst for polymerization reactions, which could indirectly influence biological systems through the production of biocompatible polymers .

Q & A

Q. What are the optimal synthetic pathways for i-propylcyclopentadienylhafnium trichloride, and how do reaction conditions influence yield?

The synthesis of hafnium-based organometallic compounds typically involves ligand substitution or direct chlorination. For example, chlorination processes using reagents like carbon tetrachloride at 450–500°C have been effective in converting metal oxides to trichlorides in analogous systems . A stepwise approach (e.g., via oxychloride intermediates) may reduce side reactions. Researchers should optimize parameters such as temperature, reagent stoichiometry, and inert gas flow rates. Characterization via NMR and XRD can validate ligand coordination and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., cyclopentadienyl C-H stretches at ~3100 cm⁻¹) and Hf-Cl bonds (~350 cm⁻¹).
  • NMR : ¹H and ¹³C NMR confirm ligand structure and symmetry.
  • XRD : Resolves crystal packing and Hf coordination geometry.
  • Elemental Analysis : Validates stoichiometry. Comparative studies using these methods can resolve ambiguities, such as incomplete ligand substitution .

Q. What safety protocols are critical when handling this compound?

  • Use inert-atmosphere gloveboxes to prevent hydrolysis.
  • Wear acid-resistant PPE (e.g., neoprene gloves, face shields) due to corrosive Hf-Cl bonds.
  • Store in sealed, labeled containers under argon. Safety data for analogous cyclopentadienyl-metal trichlorides highlight acute toxicity risks, necessitating rigorous ventilation and spill containment .

Advanced Research Questions

Q. How does this compound perform as a precursor in catalytic applications, and what experimental designs validate its efficacy?

To assess catalytic potential (e.g., olefin polymerization):

  • Activity Tests : Compare turnover frequencies (TOF) under varying temperatures and co-catalyst ratios (e.g., with MAO).
  • Kinetic Studies : Monitor reaction progress via GC-MS or in-situ FTIR.
  • Post-Reaction Analysis : Use TEM/EDS to detect Hf residues. Contradictions in activity data may arise from ligand steric effects or impurity interference, requiring controlled batch comparisons .

Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?

  • TGA/DSC : Quantify decomposition thresholds (e.g., mass loss at >300°C).
  • Gas Analysis : MS or FTIR detects volatile byproducts (e.g., HCl, propylene).
  • Residue Characterization : XRD identifies HfO₂ or carbide phases. Prior studies on plutonium trichloride decomposition noted carbon monoxide formation, suggesting similar pathways for Hf systems .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Solvent Screening : Test polar (THF, DCM) vs. non-polar (hexane) solvents under inert conditions.
  • UV-Vis Spectroscopy : Monitor absorbance shifts to quantify solubility limits (e.g., Beer-Lambert law).
  • Reproducibility Checks : Control for trace moisture or oxygen, which may form insoluble oxychlorides. For example, aluminum trichloride solubility studies used absorbance vs. concentration curves to identify optimal conditions .

Methodological Recommendations

  • Controlled Reagent Addition : Use automated syringe pumps for precise delivery of volatile reagents (e.g., BCl₃ analogs) to avoid exothermic side reactions .
  • Data Cross-Validation : Combine spectroscopic and chromatographic results to address discrepancies in ligand binding or decomposition pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
i-Propylcyclopentadienylhafnium trichloride
Reactant of Route 2
i-Propylcyclopentadienylhafnium trichloride

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